6-Fluoro-3-methoxypicolinaldehyde
Overview
Description
6-Fluoro-3-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6FNO2. It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 6 and 3 of the pyridine ring are substituted with a fluorine atom and a methoxy group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methoxypicolinaldehyde typically involves the fluorination and methoxylation of picolinaldehyde derivatives. One common method includes the reaction of methyl 4-methoxypicolinate with silver fluoride (AgF2) in acetonitrile (CH3CN) to yield methyl 6-fluoro-4-methoxypicolinate. This intermediate can then be further processed to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-methoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: 6-Fluoro-3-methoxypicolinic acid.
Reduction: 6-Fluoro-3-methoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-3-methoxypicolinaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methoxypicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
6-Fluoro-3-methoxypyridine: Similar structure but lacks the aldehyde group.
3-Methoxypicolinaldehyde: Lacks the fluorine substitution.
6-Fluoropicolinaldehyde: Lacks the methoxy substitution.
Uniqueness: 6-Fluoro-3-methoxypicolinaldehyde is unique due to the presence of both the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its utility in various applications compared to its analogs .
Properties
IUPAC Name |
6-fluoro-3-methoxypyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRHTTLKZHAWFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261098 | |
Record name | 6-Fluoro-3-methoxy-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211525-97-1 | |
Record name | 6-Fluoro-3-methoxy-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211525-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-3-methoxy-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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